2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a pyrrole ring at the 4-position and a sulfanyl-acetamide moiety at the 3-position.
Properties
Molecular Formula |
C15H12F3N5OS |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12F3N5OS/c16-15(17,18)11-4-3-5-12(8-11)20-13(24)9-25-14-21-19-10-23(14)22-6-1-2-7-22/h1-8,10H,9H2,(H,20,24) |
InChI Key |
NTJQCZOQBRUBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N2C=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
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Chemical Reactions Analysis
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Scientific Research Applications
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Mechanism of Action
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Biological Activity
The compound 2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer effects, supported by various studies and data.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 379.4 g/mol. Its structure features a triazole ring linked to a pyrrole moiety and a trifluoromethyl phenyl group, which contributes to its biological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound were evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 1.1 to 4.4 µM against P. mirabilis, indicating strong antibacterial potential .
Antifungal Activity
The antifungal activity of triazole derivatives has also been documented. Compounds with similar structures have shown MICs ranging between 0.6 to 4.8 µM against common fungal pathogens. This suggests that the target compound may possess comparable antifungal properties due to the presence of the triazole moiety which is known for its action against fungal infections .
Anticancer Potential
Emerging research indicates that triazole derivatives can exhibit cytotoxic effects on cancer cell lines. For example, studies have shown that certain triazole compounds can inhibit the growth of human breast and lung cancer cells while sparing non-tumor cells. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .
Case Studies and Research Findings
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. The triazole ring is known to interfere with the synthesis of ergosterol in fungi and may also inhibit certain kinases involved in cancer cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
